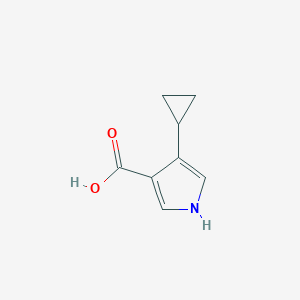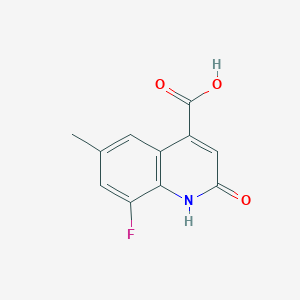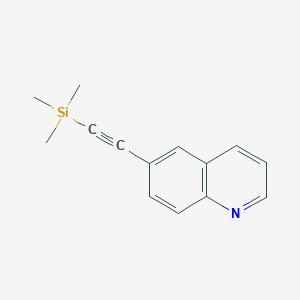
6-((トリメチルシリル)エチニル)キノリン
説明
6-((Trimethylsilyl)ethynyl)quinoline is a chemical compound characterized by the presence of a quinoline ring system with a trimethylsilyl ethynyl group attached to the 6th position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline as the starting material.
Trimethylsilyl Ethynyl Group Introduction: The trimethylsilyl ethynyl group is introduced through a reaction involving trimethylsilyl chloride (TMSCl) and ethynyl lithium reagents.
Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires specialized equipment and controlled environments to maintain reaction conditions.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring system.
Substitution: Substitution reactions at different positions on the quinoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Chemistry:
Synthetic Intermediate: 6-((Trimethylsilyl)ethynyl)quinoline serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Protecting Group: The trimethylsilyl group can act as a protecting group for the ethynyl moiety during multi-step synthesis processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or a biological marker in various biological studies.
Enzyme Inhibitors:
Medicine:
Drug Development: Research into its potential use as a lead compound in drug discovery, particularly in the development of anticancer or antimicrobial agents.
Pharmacokinetics: Studying its pharmacokinetic properties to understand its behavior in biological systems.
Industry:
Material Science: Use in the development of advanced materials with specific electronic or photonic properties.
Catalysts: Potential application as a catalyst or a ligand in catalytic processes.
科学的研究の応用
マラリアに対する活性
キノリン誘導体は、そのマラリアに対する活性が知られています . それらは、新規医薬品開発のための重要なヘテロ環化合物群を形成します .
抗癌活性
キノリン誘導体は、抗癌活性を示すことが見出されています . それらは、新規治療薬の開発に使用することができます .
抗菌活性
キノリンとその誘導体は、抗菌活性を有することが見出されています . これは、それらを新規抗生物質の開発において価値あるものにします .
抗真菌活性
キノリン誘導体は、抗真菌活性を示すことも見られます . それらは、様々な真菌感染症の治療に使用することができます .
抗炎症および鎮痛作用
キノリンは、抗炎症作用および鎮痛作用を有することが見出されています . これは、新規鎮痛薬および抗炎症薬の開発のための潜在的な候補となります .
心臓血管系活性
キノリン誘導体は、心臓血管系活性を示すことが見出されています . それらは、様々な心臓血管疾患の治療に使用することができます .
中枢神経系活性
キノリン誘導体は、中枢神経系に活性を示すことが見出されています . それらは、様々な神経疾患の治療に使用することができます .
血糖降下作用
作用機序
Mode of Action
It’s known that trimethylsilyl (tms) groups are often used in organic synthesis due to their ability to protect reactive sites in a molecule during a chemical reaction .
Action Environment
The action of 6-((Trimethylsilyl)ethynyl)quinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound .
類似化合物との比較
6-Ethynylquinoline: Similar structure but lacks the trimethylsilyl group.
6-(Trimethylsilyl)quinoline: Similar but without the ethynyl group.
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness:
The presence of both the trimethylsilyl and ethynyl groups on the quinoline ring system provides unique chemical properties and reactivity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of 6-((Trimethylsilyl)ethynyl)quinoline in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
trimethyl(2-quinolin-6-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGADZNDDKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743760 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683774-32-5 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
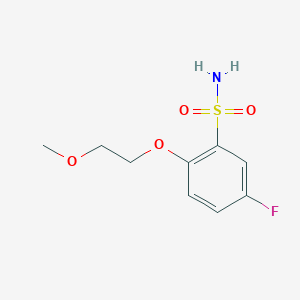
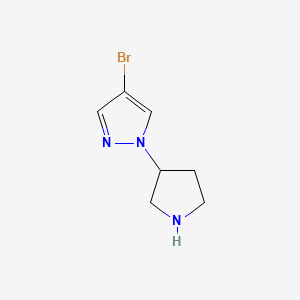
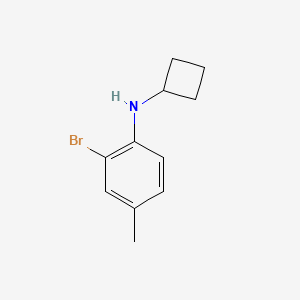
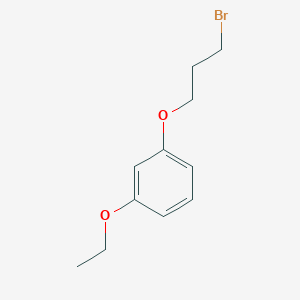
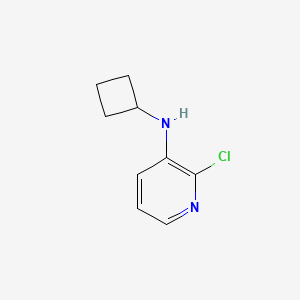

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
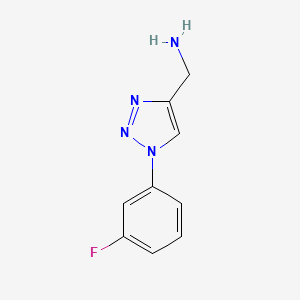
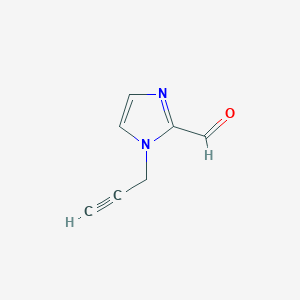
![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
